molecular formula C7H12O2 B13604912 2-(1-ethylcyclopropyl)acetic Acid

2-(1-ethylcyclopropyl)acetic Acid

Cat. No.: B13604912
M. Wt: 128.17 g/mol
InChI Key: WBBQXJQRPOWIDZ-UHFFFAOYSA-N
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Description

2-(1-ethylcyclopropyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a cyclopropyl ring substituted with an ethyl group at the 1-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-ethylcyclopropylmethanol with a suitable oxidizing agent to form the corresponding aldehyde, which is then further oxidized to the carboxylic acid. Another method involves the alkylation of cyclopropylacetic acid with ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives or esters.

Scientific Research Applications

2-(1-ethylcyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-ethylcyclopropyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Similar structure but lacks the ethyl substitution.

    Ethylacetic acid: Contains an ethyl group but lacks the cyclopropyl ring.

    Cyclopropylmethanol: Contains a cyclopropyl ring but has a hydroxyl group instead of a carboxylic acid.

Uniqueness

2-(1-ethylcyclopropyl)acetic acid is unique due to the presence of both the cyclopropyl ring and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(1-ethylcyclopropyl)acetic acid

InChI

InChI=1S/C7H12O2/c1-2-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)

InChI Key

WBBQXJQRPOWIDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)CC(=O)O

Origin of Product

United States

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